4-Methoxy-3-(4-morpholinyl)benzoic acid
Description
Benzoic Acid Derivatives in Chemical and Biological Research
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science. preprints.org In medicinal chemistry, the benzoic acid scaffold is a common feature in a wide array of bioactive molecules. preprints.org Researchers have extensively studied these compounds for a variety of potential therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. preprints.orgontosight.ai The versatility of the benzoic acid backbone allows for the introduction of various functional groups, which can significantly alter a compound's biological activity, solubility, and stability. ontosight.ai For instance, some derivatives are investigated as prodrugs, which are inactive forms of a drug that are metabolized into the active form within the body. nih.gov This approach can improve a drug's absorption or reduce its toxicity. nih.gov The study of benzoic acid derivatives has led to the development of numerous drugs, such as the local anesthetics benzocaine (B179285) and tetracaine, and the diuretic furosemide. preprints.org The ongoing investigation into novel benzoic acid derivatives continues to be a promising avenue for the discovery of new therapeutic agents. nih.gov
Significance of Methoxy (B1213986) and Morpholine (B109124) Moieties in Medicinal Chemistry
The biological activity and drug-like properties of a molecule are profoundly influenced by its constituent functional groups. The methoxy (-OCH3) and morpholine moieties are two such groups that are frequently incorporated into drug candidates to enhance their therapeutic potential.
The methoxy group is a small, versatile substituent that can significantly impact a molecule's ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov It is prevalent in many natural products and, consequently, in numerous drugs derived from them. nih.gov Medicinal chemists often introduce methoxy groups to modulate a compound's electronic and steric properties, which can lead to improved potency and selectivity for its biological target. nih.govmdpi.com For example, the presence of a methoxy group can alter the conformation of a molecule, leading to a more favorable interaction with a receptor's binding site. nih.gov
The morpholine ring , a heterocyclic amine, is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties. nih.gov The inclusion of a morpholine moiety can enhance a compound's aqueous solubility and metabolic stability. nih.gov Its weak basicity, conferred by the nitrogen atom, can be crucial for interactions with biological targets and can also improve a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier. nih.gov The morpholine ring can act as an interacting element with a target, serve as a scaffold to orient other functional groups correctly, or function as a modulator of pharmacokinetic and pharmacodynamic properties. nih.gov
Overview of 4-Methoxy-3-(4-morpholinyl)benzoic Acid as a Research Target
While extensive research specifically detailing the synthesis and biological activities of this compound is not widely available in public literature, its constituent parts suggest several avenues for potential research. The presence of the morpholine and methoxy groups on the benzoic acid ring could lead to novel compounds with unique pharmacological profiles. For instance, related structures are used as intermediates in the synthesis of kinase inhibitors for cancer therapy. researchgate.netmdpi.com The predicted functional uses for this compound, based on computational models, include applications as a UV absorber and an antimicrobial agent. epa.gov
The exploration of this and similar compounds could lead to the discovery of new lead compounds in drug discovery programs. Its structure serves as a template for further chemical modification and the study of structure-activity relationships.
Compound Properties
| Property | Value |
| IUPAC Name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid |
| CAS Number | 915923-91-0 |
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| Predicted Functional Use | UV absorber, antimicrobial, flavorant epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11-3-2-9(12(14)15)8-10(11)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVWGJYXIARGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589822 | |
| Record name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-91-0 | |
| Record name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Analogue Synthesis
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into an ester, a common strategy to modify a compound's polarity, solubility, and metabolic stability. The Fischer-Speier esterification is a classical and direct method, typically involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. mdpi.comtcu.edu The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu
This method is applicable to a wide range of alcohols, from simple alkanols to more complex structures, allowing for the synthesis of a diverse array of esters. For instance, the esterification of the related 3-methoxy-4-hydroxybenzoic acid with methanol (B129727) is achieved using thionyl chloride, and with ethanol (B145695) to produce ethyl vanillate. mdpi.comnist.gov Modified montmorillonite (B579905) K10 clay has also been employed as a solid acid catalyst for the esterification of substituted benzoic acids, offering a potentially more environmentally friendly, solvent-free approach. ijstr.org
Table 1: Representative Esterification Conditions for Benzoic Acid Derivatives This table is illustrative of general methods applicable to the target compound.
| Reactants | Catalyst | Conditions | Product Example |
|---|---|---|---|
| Benzoic Acid, Methanol | Sulfuric Acid | Reflux | Methyl Benzoate |
| 3-Methoxy-4-hydroxybenzoic acid, Methanol | Thionyl Chloride | Room Temperature | Methyl 4-hydroxy-3-methoxybenzoate mdpi.com |
| Substituted Benzoic Acids, Various Alcohols | Phosphoric Acid-Modified Montmorillonite K10 | Solvent-free, Reflux | Corresponding Esters ijstr.org |
Amide Formation via Carboxylic Acid Functionalization
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceutical agents. This transformation typically requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. A variety of coupling reagents are available to facilitate this reaction, minimizing side reactions and preserving the integrity of chiral centers if present. organic-chemistry.org
Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov For example, the synthesis of various benzamides has been achieved through HATU coupling conditions. nih.gov Alternatively, direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄) at elevated temperatures. nih.gov This functionalization allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical diversity of the parent molecule. rsc.orgyoutube.com
Table 2: Common Coupling Agents for Amide Synthesis from Carboxylic Acids This table presents general reagents applicable for the amidation of the target compound.
| Coupling Agent/Method | Amine | Typical Solvent | Key Features |
|---|---|---|---|
| HATU | Primary/Secondary | DMF, DCM | High efficiency, low racemization nih.gov |
| DCC/DMAP | Primary/Secondary | DCM | Forms DCU byproduct nih.gov |
| TiCl₄ | Primary/Secondary | Pyridine | Direct condensation at 85 °C nih.gov |
| Boronic Acid Catalysts | Primary/Secondary | Toluene (B28343) | Mild conditions, room temperature possible organic-chemistry.org |
Modifications at the Morpholine (B109124) Ring System
The morpholine moiety itself can be a target for structural modification to probe its role in molecular interactions. Synthetic strategies often involve building the desired substituted morpholine ring before its attachment to the benzoic acid core, or modifying a precursor molecule. General synthetic routes to morpholines include the cyclization of vicinal amino alcohols or reactions involving oxiranes and aziridines. researchgate.net For instance, N-substituted diethanolamines can undergo cyclodehydration to form the morpholine ring. researchgate.net
Analogue synthesis could involve introducing substituents at the carbon atoms of the morpholine ring (positions 2, 3, 5, or 6) or replacing the ring oxygen with other heteroatoms, such as sulfur to create a thiomorpholine (B91149) analogue. researchgate.net Such modifications can influence the conformation, basicity, and hydrogen bonding capacity of the heterocyclic system, thereby modulating biological activity or material properties. nih.govnih.gov
Substituent Effects on the Benzoate Core (e.g., halogenation, nitro group introduction)
Introducing new substituents onto the aromatic ring is a powerful method for altering the electronic properties, lipophilicity, and metabolic profile of the molecule. The positions of electrophilic aromatic substitution are dictated by the directing effects of the substituents already present: the methoxy (B1213986), morpholino, and carboxylic acid groups. libretexts.org
Both the methoxy group and the morpholino group are activating, ortho-, para-directing substituents. The carboxylic acid group, however, is a deactivating, meta-directing group. The powerful activating and directing influence of the methoxy and morpholino groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them. Given the substitution pattern of 4-methoxy-3-morpholinylbenzoic acid, the most probable positions for further substitution are C2 and C6.
Nitration : The introduction of a nitro group (–NO₂) typically uses a mixture of nitric acid and sulfuric acid. google.com For 4-alkoxybenzoic acids, nitration selectively occurs at the 3-position. google.com In the target molecule, the presence of the morpholino group at position 3 would likely direct the nitro group to an adjacent available position, such as C2. The synthesis of 4-methoxy-3-nitro-benzoic acid is a known process. nist.govgoogle.com
Halogenation : Halogens like bromine or chlorine can be introduced using reagents such as N-bromosuccinimide (NBS) or elemental bromine, often with a Lewis acid catalyst. google.com The electron-donating nature of the methoxy and morpholino groups strongly activates the ring towards halogenation. For example, 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters can be synthesized, indicating that positions ortho to a hydroxyl/alkoxy group are reactive. researchgate.net
The addition of electron-withdrawing groups like nitro or halogens generally increases the acidity of the carboxylic acid, while electron-donating groups decrease it. libretexts.org These changes can profoundly impact receptor binding and pharmacokinetic properties. nih.gov
Isotopic Labeling for Research Applications (e.g., Deuteration)
For in-depth biological studies, such as metabolic fate analysis, receptor occupancy studies, or as internal standards in quantitative mass spectrometry, isotopically labeled versions of the compound are invaluable. The most common isotopes used are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Strategies for isotopic labeling include:
Synthesis from Labeled Precursors : The most straightforward approach is to incorporate the label by using a commercially available starting material that already contains the desired isotope. For example, a synthesis could begin with a deuterated or ¹³C-labeled version of a benzoic acid precursor.
Hydrogen-Deuterium Exchange : Aromatic protons can sometimes be exchanged for deuterium under acidic or basic conditions, or through metal-catalyzed reactions, although this can sometimes lack regioselectivity.
Specific Labeling Reactions : Specific functional groups can be used to introduce labels. For instance, the reduction of an ester to an alcohol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could introduce deuterium, although this would require subsequent re-oxidation to the carboxylic acid.
The development of deuterium-enriched reagents, such as those derived from 4-(dimethylamino)benzoic acid, highlights the utility of isotopic labeling for creating derivatives used in advanced analytical techniques like mass spectrometry. nih.gov While specific protocols for 4-Methoxy-3-(4-morpholinyl)benzoic acid are not widely published, these general principles of organic synthesis are directly applicable.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Detailed ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance spectral data for 4-Methoxy-3-(4-morpholinyl)benzoic acid are not found in the searched scientific literature. This analysis would typically provide information on the chemical environment of each proton and carbon atom, including chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integration. This data is crucial for confirming the molecular structure by identifying the protons on the aromatic ring, the methoxy (B1213986) group, the morpholine (B109124) ring, and the acidic proton of the carboxyl group.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound is not available in surveyed databases. An FT-IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches for the ether and carboxylic acid, aromatic C-H and C=C stretches, and C-N stretching of the morpholine group.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
No specific Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) data for this compound has been located. MS analysis would determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (237.25 g/mol ). HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₂H₁₅NO₄). The fragmentation pattern observed in the mass spectrum would offer further structural evidence by showing characteristic fragments of the molecule.
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC (RP-HPLC), Gas Chromatography (GC))
Specific methods for the chromatographic purity assessment of this compound are not detailed in the available literature. Purity analysis, typically performed by High-Performance Liquid Chromatography (HPLC) and often using a reversed-phase (RP-HPLC) method, is essential for quantifying the purity of a sample and identifying any impurities. A validated HPLC method would specify parameters such as the column type, mobile phase composition, flow rate, and detection wavelength, providing retention time and peak area data to determine the compound's purity.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.org It is widely applied to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding a molecule's reactivity and interactions. cambridge.orgnih.gov For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide a detailed picture of the molecule's three-dimensional conformation and the distribution of electrons. sapub.orgchemspider.com
Table 1: Predicted Geometrical Parameters of 4-Methoxy-3-(4-morpholinyl)benzoic acid from DFT Calculations Disclaimer: The following data is illustrative and based on typical values for similar molecular structures as specific computational studies for this compound were not found in the reviewed literature.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-O (methoxy) bond length | 1.36 Å |
| C-N (morpholine) bond length | 1.38 Å |
| C=O (carboxyl) bond length | 1.22 Å |
| C-O (carboxyl) bond length | 1.35 Å |
| O-H (carboxyl) bond length | 0.97 Å |
| C-C-C (aromatic) bond angle | 119 - 121° |
| C-O-C (methoxy) bond angle | 118° |
| C-N-C (morpholine) bond angle | 112° |
| O-C=O (carboxyl) bond angle | 124° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). gu.se The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability. gu.seresearchgate.net
For aromatic compounds like benzoic acid derivatives, FMO analysis can reveal how different substituents affect the electronic properties and reactivity of the molecule. rsc.org The methoxy (B1213986) and morpholinyl groups on the benzene (B151609) ring of this compound are expected to influence the energies of the frontier orbitals. DFT calculations are commonly used to determine the HOMO and LUMO energies. rsc.org
Table 2: Predicted Frontier Molecular Orbital Energies of this compound Disclaimer: The following data is illustrative and based on typical values for similar molecular structures as specific computational studies for this compound were not found in the reviewed literature.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.5 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
From these energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further characterize the molecule's reactivity. cambridge.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. acs.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. epa.gov
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups, as well as the nitrogen atom of the morpholine (B109124) ring, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxyl group and the hydrogens on the aromatic ring would likely exhibit positive potential, making them susceptible to nucleophilic attack. acs.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net
Molecular Dynamics Simulations (e.g., for ligand-protein interactions)
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are frequently used to investigate the interactions between a small molecule (ligand) and a biological target, such as a protein. researchgate.net These simulations can provide detailed insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction.
For a compound like this compound, an MD simulation would typically begin with docking the molecule into the binding site of a target protein. The resulting complex is then placed in a simulated physiological environment (e.g., a box of water molecules and ions) and the system is allowed to evolve over a period of nanoseconds to microseconds. rsc.org Analysis of the simulation trajectory can reveal the binding free energy, the number and duration of hydrogen bonds, and other important energetic and structural parameters that characterize the ligand-protein interaction. researchgate.net While a specific protein target for this compound is not established in the literature, this methodology could be applied to any potential target to elucidate its binding mechanism.
In Silico Prediction of Biological Activity and ADME Properties
In silico methods are extensively used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. acs.org These predictions help to identify potential liabilities of a drug candidate before it undergoes costly and time-consuming experimental testing. Various computational tools and web servers, such as SwissADME and ADMETLab, are available for this purpose. researchgate.net These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties like gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov
For this compound, a predictive analysis of its ADME properties can provide a preliminary assessment of its drug-likeness. Such an analysis would typically evaluate its compliance with established rules like Lipinski's rule of five, which helps to predict oral bioavailability.
Table 3: Predicted ADME Properties of this compound Data generated using the SwissADME web tool.
| Property | Predicted Value/Classification |
|---|---|
| Physicochemical Properties | |
| Molecular Weight | 237.25 g/mol |
| LogP (iLOGP) | 1.39 |
| Water Solubility | Soluble |
| Pharmacokinetics | |
| GI Absorption | High |
| Blood-Brain Barrier Permeant | No |
| P-gp Substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | Yes |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Drug-likeness | |
| Lipinski's Rule of Five | Yes (0 violations) |
| Bioavailability Score | 0.55 |
These in silico predictions suggest that this compound has favorable physicochemical properties for oral administration and is likely to be readily absorbed from the gastrointestinal tract. The prediction that it is not a blood-brain barrier permeant suggests it is less likely to have central nervous system effects. The predicted inhibition of CYP2C9 suggests a potential for drug-drug interactions.
Structure Activity Relationship Sar Studies
Impact of Methoxy (B1213986) Group Position and Substitution on Activity
The positioning of the methoxy group on the phenyl ring significantly influences the electronic properties and, consequently, the biological activity of benzoic acid derivatives. researchgate.netnih.gov In 4-Methoxy-3-(4-morpholinyl)benzoic acid, the methoxy group is in the para position relative to the carboxylic acid. This placement has been shown in other molecular contexts, such as chalcone (B49325) derivatives, to maximize the electron-donating effect through resonance, which can be crucial for tuning the molecule's interaction with biological targets. researchgate.netnih.gov
Shifting the methoxy group to the ortho or meta positions would alter the electronic distribution across the aromatic ring, likely impacting the compound's binding affinity and efficacy. nih.gov Studies on similar compounds have demonstrated that para-substitution often leads to the highest activity. researchgate.net Furthermore, the introduction of additional methoxy groups or their replacement with other substituents would modify the molecule's lipophilicity and hydrogen-bonding capacity, further modulating its biological profile. nih.gov The methoxy group is a common feature in many approved drugs, where it contributes to binding, physicochemical properties, and metabolic stability. nih.gov
Role of the Morpholine (B109124) Moiety in Molecular Recognition
The morpholine ring is a widely utilized pharmacophore in medicinal chemistry, known for its ability to enhance potency and modulate pharmacokinetic properties. nih.govresearchgate.net In the context of this compound, the morpholine moiety plays several potential roles in molecular recognition. Its saturated heterocyclic structure provides a three-dimensional scaffold that can orient other functional groups for optimal interaction with a biological target. nih.gov
Influence of Carboxylic Acid/Ester Functionality on Biological Effects
The carboxylic acid group is a key functional group in many biologically active molecules, often serving as a critical point of interaction with a biological target through ionic bonding or hydrogen bonding. researchgate.net In this compound, the carboxylate can form strong interactions with positively charged residues, such as arginine or lysine, in a receptor's active site. nih.gov
However, the presence of a carboxylic acid can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.govresearchgate.net To address these limitations, a common medicinal chemistry strategy is the conversion of the carboxylic acid to an ester. nih.gov This modification masks the polar acidic group, increasing lipophilicity and potentially improving oral absorption. Once in the body, the ester can be hydrolyzed by esterases back to the active carboxylic acid, functioning as a prodrug. nih.gov The choice of the ester group (e.g., methyl, ethyl) can further fine-tune the compound's properties, including its rate of hydrolysis and tissue distribution. ontosight.ai
Correlation of Substituent Electronic and Steric Properties with Activity
The biological activity of a series of compounds related to this compound can be quantitatively correlated with the electronic and steric properties of its substituents. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies often employ descriptors to parameterize these properties. chemrxiv.org
Steric properties, described by parameters like Taft's steric parameter (Es) or Sterimol parameters, quantify the size and shape of the substituents. nih.govchemrxiv.org The bulk of the morpholine ring, for example, will dictate the steric complementarity with the binding site. By systematically varying the substituents on the benzoic acid core and measuring the corresponding biological activity, mathematical models can be developed to predict the activity of novel analogs, guiding the design of more potent and selective compounds. nih.gov
Biological Activity and Mechanistic Insights in Vitro
General Biological Activities (e.g., antioxidant, anticancer, hypoglycemic, hypolipidemic)
The biological profile of benzoic acid derivatives is diverse, with modifications to the core structure, such as the addition of methoxy (B1213986) groups, significantly influencing their activity.
Antioxidant Activity: Phenolic acids, including benzoic acid derivatives, are known for their antioxidant properties. The presence and position of hydroxyl and methoxy groups on the benzene (B151609) ring are crucial for this activity. Methoxy groups can enhance antioxidant activity, and studies on various phenolic acids have demonstrated their capacity to scavenge free radicals. For instance, p-methoxycinnamic acid has shown antioxidant effects in preclinical models nih.gov. The antioxidant potential of these compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species.
Anticancer Activity: Several derivatives of benzoic and cinnamic acid have been investigated for their anticancer properties. The introduction of methoxy groups into a compound's structure has been shown to strengthen its anticancer activity nih.gov. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been observed to decrease the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells in a dose- and time-dependent manner nih.gov. Furthermore, certain N-(4-methoxy)-benzoyl-N'-phenylthiourea derivatives have demonstrated significant inhibitory activity against MCF-7 breast cancer cells ubaya.ac.id. The anti-proliferative effects of these compounds are often linked to their ability to induce apoptosis and modulate signaling pathways involved in cell growth and survival nih.govmdpi.com.
Hypoglycemic and Hypolipidemic Activities: Various natural and synthetic compounds are explored for their potential to manage blood sugar and lipid levels. Phlorizin, for example, has demonstrated both therapeutic and preventive effects on hyperglycemia and hyperlipidemia in diabetic rat models nih.gov. Studies on polysaccharides have also shown significant hypoglycemic and hypolipidemic effects, which are sometimes enhanced by chemical modifications like carboxymethylation and sulfation nih.gov. Ferulic acid amide derivatives have similarly shown antidiabetic and hypolipidemic effects in vivo mdpi.com. These activities are often attributed to the modulation of glucose and lipid metabolism pathways mdpi.com.
Modulatory Effects on Cellular Pathways (e.g., proteostasis network, autophagy, apoptosis)
Cellular pathways such as proteostasis (protein homeostasis), autophagy, and apoptosis are critical for cell survival and function. Their dysregulation is implicated in numerous diseases, and they are common targets for therapeutic intervention.
Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer compounds exert their effects by inducing apoptosis in tumor cells nih.gov. For instance, certain bromophenol derivatives have been shown to inhibit the viability and induce apoptosis of leukemia K562 cells mdpi.com. The interplay between different signaling pathways often determines whether a cell undergoes survival or apoptosis nih.gov.
Autophagy: Autophagy is a cellular self-cleaning process that degrades and recycles damaged organelles and proteins to maintain cellular homeostasis. It can act as a pro-survival or pro-death mechanism depending on the cellular context mdpi.com. The relationship between autophagy and apoptosis is complex; often, autophagy precedes and can inhibit the induction of apoptosis nih.gov.
Specific studies detailing the modulatory effects of 4-Methoxy-3-(4-morpholinyl)benzoic acid on the proteostasis network, autophagy, or apoptosis are not present in the current body of scientific literature.
Antimicrobial and Antifungal Evaluations (for related derivatives)
Benzoic acid and its derivatives have long been recognized for their antimicrobial and antifungal properties researchgate.netresearchgate.net. Research has focused on synthesizing and evaluating new derivatives to enhance this activity and understand their structure-activity relationships.
Antifungal Activity: Various benzoic acid derivatives have demonstrated efficacy against a range of fungal pathogens. Studies have identified these compounds as inhibitors of fungal-specific enzymes like CYP53, a cytochrome P450 enzyme, making them attractive candidates for new antifungal agents nih.gov. For example, derivatives have shown activity against phytopathogenic fungi such as those from the Fusarium genus nih.gov. Similarly, 2-aminobenzoic acid derivatives have exhibited antifungal and antibiofilm activities against clinical isolates of Candida albicans mdpi.com. The data below summarizes the activity of various benzoic acid derivatives against different fungal species.
| Compound Class | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| Benzoic Acid Derivatives | Cochliobolus lunatus, Aspergillus niger | Inhibition of CYP53 enzyme | nih.gov |
| Benzoic Acid Derivatives from Piper cumanense | Fusarium genus | Mycelium growth inhibition | nih.gov |
| 2-Aminobenzoic Acid Derivatives | Candida albicans (clinical ocular isolate) | Inhibition of growth and biofilm formation | mdpi.com |
| General Benzoic Acid Derivatives | Various fungi (e.g., Magnaporthe oryzae, Puccinia recondita) | Fungistatic activity | researchgate.net |
Mechanistic Investigations at the Cellular Level (e.g., DNA damage attenuation, ERK phosphorylation)
Understanding the molecular mechanisms by which a compound exerts its effects is crucial for its development as a therapeutic agent. Key cellular processes include the DNA damage response (DDR) and signaling cascades like the ERK/MAPK pathway.
DNA Damage Response: The DDR is a network of pathways that sense, signal, and repair DNA damage. The MEK-ERK pathway is often activated during the DDR and helps facilitate the proper activation of checkpoints to halt cell division and allow for repair nih.gov. Inhibition of ERK activation can compromise these checkpoints and sensitize cancer cells to DNA-damaging agents nih.gov.
ERK Phosphorylation: The RAF/MEK/ERK signaling pathway is a central regulator of cell proliferation, differentiation, survival, and motility. While its activation generally promotes cell growth and is a hallmark of many cancers, enhanced or sustained ERK signaling can, under certain conditions, paradoxically promote apoptosis nih.gov. The specific role of ERK—whether pro-survival or pro-apoptotic—can depend on the cellular context and the presence of other signals.
There is currently no specific research available that investigates the effects of this compound on DNA damage attenuation or ERK phosphorylation.
Protein Binding Studies (e.g., Human Serum Albumin (HSA) interaction)
The interaction of a compound with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of its pharmacokinetic profile, including its distribution and half-life. HSA is the most abundant protein in blood plasma and has high-affinity binding sites for a vast number of drugs and metabolites plos.org.
Studies on compounds structurally related to this compound have been conducted. For example, the interaction between 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) and HSA has been investigated using fluorescence quenching techniques nih.gov. The findings indicated that VA could interact with HSA, with the fluorescence quenching process primarily attributed to a dynamic quenching mechanism. Thermodynamic analysis suggested that the interaction was spontaneous and driven by hydrogen bonds and Van der Waals forces nih.gov. Such studies are vital for understanding how a compound will behave in vivo.
The table below summarizes the binding characteristics of Vanillic Acid with Human Serum Albumin.
| Compound | Protein | Primary Binding Forces | Quenching Mechanism | Significance | Reference |
|---|---|---|---|---|---|
| 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Human Serum Albumin (HSA) | Hydrogen bonds, Van der Waals forces | Dynamic | Indicates spontaneous interaction, influencing bioavailability. | nih.gov |
No studies have specifically reported on the binding interaction between this compound and Human Serum Albumin.
Metabolic Pathways and Biotransformation Studies in Vitro
Cytochrome P450 (CYP) Mediated Metabolism (e.g., O-demethylation)
No published studies were identified that investigated the cytochrome P450-mediated metabolism of 4-Methoxy-3-(4-morpholinyl)benzoic acid. Therefore, there is no experimental evidence to confirm or deny its potential to undergo CYP-mediated reactions such as O-demethylation of the methoxy (B1213986) group.
Identification of In Vitro Metabolites
There are no available data from in vitro studies, such as those using liver microsomes or hepatocytes, that identify any metabolites of this compound. Consequently, a table of in vitro metabolites cannot be generated.
Enzyme Specificity and Reaction Mechanisms in Metabolic Processes
Due to the lack of research on the metabolism of this compound, there is no information regarding the specific enzymes or the reaction mechanisms that would be involved in its biotransformation.
Comparative Analysis of Metabolic Profiles Across Different In Vitro Systems
No research has been published that compares the metabolic profile of this compound across different in vitro systems (e.g., human vs. animal liver microsomes, S9 fractions, or hepatocytes). Such a comparative analysis is contingent on initial studies identifying its metabolic pathways, which have not been reported.
Prodrug Development Strategies
Design Principles for Enhancing Pharmacokinetic Properties (e.g., solubility, permeability)
The primary objective of designing a prodrug for 4-Methoxy-3-(4-morpholinyl)benzoic acid is to modify its pharmacokinetic profile by improving its absorption, distribution, metabolism, and excretion (ADME) properties. The key design principles revolve around transiently altering its solubility and cell membrane permeability. rutgers.edu
Enhancing Solubility: Conversely, for applications requiring high aqueous solubility (e.g., for intravenous formulations), a prodrug strategy can be employed to attach a highly polar, water-soluble promoiety to the carboxylic acid. mdpi.com Examples include creating phosphate (B84403) esters or linking the drug to polar amino acids like glycine. mdpi.commdpi.com The resulting prodrug exhibits significantly improved solubility in aqueous media, facilitating formulation and administration.
The selection of a promoiety must carefully balance lipophilicity and aqueous solubility to achieve the desired delivery characteristics. rutgers.edu Below is a table illustrating hypothetical physicochemical properties of potential prodrugs of this compound based on these design principles.
| Compound | Modification Strategy | Projected Change in LogP | Projected Change in Aqueous Solubility | Primary Goal |
|---|---|---|---|---|
| Methyl-4-methoxy-3-(4-morpholinyl)benzoate | Methyl Ester | Increase | Decrease | Enhance Permeability |
| Ethyl-4-methoxy-3-(4-morpholinyl)benzoate | Ethyl Ester | Significant Increase | Significant Decrease | Enhance Permeability |
| This compound Phosphate Ester | Phosphate Ester | Decrease | Significant Increase | Enhance Solubility |
| Glycine-4-methoxy-3-(4-morpholinyl)benzoate | Amino Acid Ester | Moderate Increase | Moderate Increase | Enhance Solubility/Target Transporters |
Selection of Chemical Linkers and Cleavage Mechanisms
The linker connecting the parent drug to the promoiety is critical, as it must be stable enough to survive transit to the target site but labile enough to be cleaved efficiently to release the active drug. nih.gov For carboxylic acid-containing drugs like this compound, the ester linkage is the most common and effective choice. ebrary.net
The primary cleavage mechanism for ester prodrugs is enzymatic hydrolysis mediated by ubiquitous esterases (e.g., carboxylesterases, butyrylcholinesterases) found in the blood, liver, and other tissues. nih.gov The design of the linker can influence the rate and location of this cleavage.
Common Linker Strategies:
Simple Alkyl Esters: A direct esterification with a simple alcohol (e.g., methanol (B129727), ethanol) creates a straightforward prodrug. The cleavage is a one-step hydrolysis reaction catalyzed by esterases, releasing the parent carboxylic acid and the corresponding alcohol.
Amino Acid Esters: Linking an amino acid via an ester bond can create prodrugs that are substrates for peptide transporters like PEPT1, which are highly expressed in the intestine. mdpi.com This can enhance absorption through active transport. Subsequent hydrolysis by esterases releases the parent drug and the natural amino acid. nih.gov
Acyloxyalkyl Esters: These "double esters" are designed for a two-step cleavage. An initial enzymatic hydrolysis by esterases releases an unstable intermediate, which then rapidly undergoes intramolecular cyclization or hydrolysis to release the parent drug. This cascade mechanism can be engineered to control the release rate.
The table below summarizes these potential linkers for this compound and their cleavage mechanisms.
| Linker Type | Example Promoiety | Cleavage Mechanism | Released Byproducts |
|---|---|---|---|
| Simple Alkyl Ester | Methyl | One-step enzymatic hydrolysis by esterases | Methanol |
| Amino Acid Ester | L-Valine | One-step enzymatic hydrolysis by esterases | L-Valine |
| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Two-step enzymatic and chemical hydrolysis | Pivalic acid, Formaldehyde |
In Vitro Stability and Activation Studies
Before advancing a prodrug candidate to in vivo testing, its stability and activation kinetics must be thoroughly characterized in vitro. These studies are essential to predict how the prodrug will behave in a biological system.
Chemical Stability: The intrinsic chemical stability of the prodrug is assessed by measuring its rate of hydrolysis in aqueous buffers at various pH values that mimic physiological conditions. Typically, studies are conducted at:
pH 1.2: Simulating gastric fluid.
pH 6.8: Simulating the intestinal environment.
pH 7.4: Simulating blood and physiological pH. nih.gov
An ideal oral prodrug should exhibit high stability at acidic pH to prevent premature degradation in the stomach, while being sufficiently labile at pH 7.4 to allow for enzymatic conversion. ebrary.net The results are often reported as the hydrolysis half-life (t½).
Enzymatic Activation: To confirm that the prodrug is efficiently converted to the parent drug, it is incubated with various biological media rich in enzymes. Common matrices for these studies include:
80% Human Plasma
Caco-2 cell homogenate (to simulate intestinal metabolism)
Liver microsomes or S9 fractions (to simulate hepatic metabolism) nih.govnih.gov
The rate of disappearance of the prodrug and the rate of appearance of this compound are monitored over time. A successful prodrug will show significantly faster conversion in the presence of enzymes compared to buffer alone. nih.gov
The following table presents hypothetical stability data for potential prodrugs.
| Prodrug Candidate | Half-life (t½) in Buffer pH 7.4 | Half-life (t½) in 80% Human Plasma | Interpretation |
|---|---|---|---|
| Methyl-4-methoxy-3-(4-morpholinyl)benzoate | > 24 hours | 15 minutes | Chemically stable, rapid enzymatic conversion |
| L-Valine-4-methoxy-3-(4-morpholinyl)benzoate | 18 hours | 5 minutes | Chemically stable, very rapid enzymatic conversion |
| POM-4-methoxy-3-(4-morpholinyl)benzoate | 12 hours | < 2 minutes | Less stable, extremely rapid enzymatic conversion |
Assessment of Prodrug-to-Drug Conversion in Biological Matrices
The final stage of in vitro evaluation involves assessing the conversion of the prodrug to the active drug in biological matrices from different species, including humans. This is crucial for understanding inter-species variability in metabolic enzyme activity, which can help in the interpretation of preclinical animal studies and predict human pharmacokinetics.
The methodology involves incubating the prodrug candidate at a fixed concentration in fresh whole blood and plasma from various species (e.g., mouse, rat, dog, monkey, human) at 37°C. mdpi.com Aliquots are removed at specific time points, and the reaction is quenched. The concentrations of the remaining prodrug and the newly formed parent drug, this compound, are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The key parameter derived from these studies is the conversion half-life (t½) in each matrix. A short half-life (typically < 30 minutes) in human plasma indicates that the prodrug will be rapidly and efficiently converted to the active drug upon entering systemic circulation. nih.gov Comparing data across species helps select the most appropriate animal models for further pharmacokinetic and toxicology studies.
The table below shows hypothetical data from such a cross-species comparison.
| Prodrug Candidate | Conversion t½ in Rat Plasma (min) | Conversion t½ in Dog Plasma (min) | Conversion t½ in Human Plasma (min) |
|---|---|---|---|
| Methyl-4-methoxy-3-(4-morpholinyl)benzoate | 8 | 25 | 15 |
| L-Valine-4-methoxy-3-(4-morpholinyl)benzoate | 3 | 7 | 5 |
These comprehensive in vitro assessments provide a robust data package to select the most promising prodrug candidate of this compound for advancement into in vivo pharmacokinetic and efficacy studies.
Future Research Directions
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and sustainable synthetic pathways is crucial for the accessibility and environmental viability of 4-Methoxy-3-(4-morpholinyl)benzoic acid. Future research should prioritize the evolution from traditional methods to more innovative and eco-friendly alternatives.
Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. An alternative approach could start from readily available precursors like 3-methoxy-4-hydroxybenzoic acid or 3-hydroxy-4-methoxybenzaldehyde. mdpi.comresearchgate.net A key area of investigation would be the optimization of reaction conditions to improve yields and simplify purification processes. researchgate.net
A significant push towards "green chemistry" is essential. This involves designing processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Research could focus on implementing principles such as atom economy, the use of renewable feedstocks, and catalysis. For instance, exploring the use of lignin-based benzoic acid derivatives as starting materials could provide a sustainable and cost-effective route. rsc.org Furthermore, employing heterogeneous catalysts, such as tungstophosphoric acid supported on MCM-41 which has been used for other methoxybenzoic compounds, could facilitate easier catalyst separation and recycling, minimizing waste. researchgate.net
| Aspect | Conventional Methods | Future Green Chemistry Approaches |
|---|---|---|
| Starting Materials | Petroleum-based precursors | Renewable feedstocks (e.g., lignin-based benzoic acids) rsc.org |
| Solvents | Potentially hazardous organic solvents | Safer solvents, solvent-free reactions wjpmr.com |
| Catalysts | Homogeneous catalysts (difficult to remove) | Heterogeneous/recyclable catalysts (e.g., supported acids) researchgate.net |
| Energy | High energy consumption (e.g., prolonged reflux) | Energy-efficient methods (e.g., microwave-assisted synthesis) wjpmr.com |
| Waste | Higher waste generation | Minimized waste (high atom economy) wjpmr.com |
Deeper Mechanistic Elucidation of Biological Activities
Preliminary predictions suggest potential antimicrobial and other biological functions for this compound. epa.gov Future research must focus on validating these predictions and elucidating the underlying molecular mechanisms.
Investigations should be launched to screen the compound against a wide panel of pathogens, including various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net If antimicrobial activity is confirmed, subsequent studies should aim to identify the specific cellular targets. For example, research could explore whether the compound disrupts bacterial cell membrane integrity, a mechanism observed for other complex benzoic acid derivatives. nih.gov
Beyond antimicrobial effects, the structural similarity to other bioactive molecules warrants a broader investigation. For instance, the 4-hydroxy-3-methoxybenzoic acid scaffold, an analogue of curcumin, is known to target the Akt/NFκB cell survival signaling pathway, which is critical in various cancers. nih.gov It would be valuable to determine if this compound modulates this or other key signaling pathways involved in cell proliferation and apoptosis. A comprehensive biological evaluation could reveal potential applications in areas such as anti-inflammatory or anticancer therapy. nih.govnih.govresearchgate.net
Advanced Computational Modeling and AI-driven Drug Discovery
Computational tools offer a powerful, resource-efficient means to predict the properties and interactions of this compound, guiding further experimental work.
Molecular Docking and Simulation: Future studies should employ molecular docking to predict the binding affinity and mode of interaction of the compound with various biological targets, such as bacterial enzymes or cancer-related proteins like kinases. nih.govresearchgate.net Advanced techniques like umbrella sampling simulations can provide deeper insights into the binding preference for specific protein isoforms, as has been demonstrated for other benzoic acid derivatives targeting the aldo-keto reductase family. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to determine the optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) can provide valuable information about the molecule's chemical reactivity and kinetic stability, helping to predict its behavior in biological systems. researchgate.net
AI and Machine Learning: AI-driven platforms can accelerate the discovery process by screening virtual libraries of analogues of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the design of new derivatives with enhanced potency and selectivity.
| Methodology | Objective | Potential Insights |
|---|---|---|
| Molecular Docking | Identify potential protein targets and binding modes. researchgate.net | Hypotheses for biological mechanism of action. |
| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex over time. | Understanding binding affinity and conformational changes. nih.gov |
| DFT Calculations | Determine electronic structure and reactivity descriptors. researchgate.net | Prediction of molecular stability and reaction sites. |
| QSAR Modeling | Relate chemical structure to biological activity. | Design of new analogues with improved potency. nih.gov |
Development of Targeted Delivery Systems
Should this compound demonstrate significant therapeutic activity, the development of targeted delivery systems will be crucial to enhance its efficacy and minimize potential side effects. mdpi.com Research in this area should focus on encapsulating the compound within nanocarriers that can selectively deliver it to the desired site of action, such as a tumor or an area of infection. nih.gov
Passive Targeting: Nanoparticles, such as liposomes or polymeric micelles, can be designed to exploit the enhanced permeability and retention (EPR) effect, leading to their passive accumulation in tumor tissues. nih.gov
Active Targeting: For greater specificity, nanocarriers can be surface-functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on target cells. mdpi.com
Stimuli-Responsive Systems: Advanced "smart" delivery systems could be engineered to release the compound in response to specific triggers within the target microenvironment. For example, linkers that are cleaved under the acidic conditions of a tumor or in the presence of high concentrations of glutathione (B108866) (GSH) could be incorporated into the nanocarrier design, ensuring that the therapeutic agent is released precisely where it is needed. nih.gov
Comparative Studies with Analogues and Known Bioactive Compounds
To fully understand the structure-activity relationship (SAR) and contextualize the therapeutic potential of this compound, it is essential to conduct comparative studies with structurally related analogues and established bioactive compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-3-(4-morpholinyl)benzoic acid?
- Methodological Answer : The synthesis typically involves amide coupling or acid chloride intermediates. For example, a derivative was synthesized via amide coupling between 2-methoxy-5-(methoxycarbonyl)benzoic acid and 4-methoxyaniline using coupling reagents (e.g., HATU/DMAP), followed by ester hydrolysis under basic conditions (e.g., NaOH/THF/water) to yield the carboxylic acid . Another route involves thionyl chloride-mediated conversion of the carboxylic acid to an acid chloride, which reacts with morpholine derivatives to introduce the morpholinyl group .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- LC-MS : Enables qualitative and quantitative analysis, particularly for verifying purity and detecting degradation products. Use reverse-phase columns (C18) with mobile phases like methanol/water (0.1% formic acid) for optimal separation .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆) identifies substitution patterns, with methoxy (~δ 3.8 ppm) and morpholinyl protons (δ 2.5–3.5 ppm) as key signals .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
Q. What precautions are necessary for handling and storage?
- Methodological Answer :
- Stability : Stable under dry, inert conditions (argon/nitrogen atmosphere) at 2–8°C. Avoid prolonged exposure to light or humidity .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., HNO₃), producing carbon oxides. Use glass or PTFE containers; avoid metal catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl substitutions.
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates. For acid-sensitive steps, use dichloromethane with molecular sieves .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid chloride formation, while higher temps (60–80°C) accelerate coupling .
Q. How does the morpholinyl group influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic Effects : The morpholinyl group acts as an electron donor, stabilizing intermediates in nucleophilic aromatic substitution. This enhances regioselectivity in further derivatization .
- Biological Interactions : The morpholine ring’s polarity improves water solubility, while its conformational flexibility allows binding to enzyme active sites (e.g., HDAC8 inhibition in schistosomiasis studies) .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS (pH 7.4).
- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) increases cell membrane permeability. Hydrolysis in vivo regenerates the active form .
Q. How can researchers resolve contradictions in reported biological activities?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to verify activity thresholds.
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC (>95%). Cross-reference with X-ray crystallography or computational docking to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
